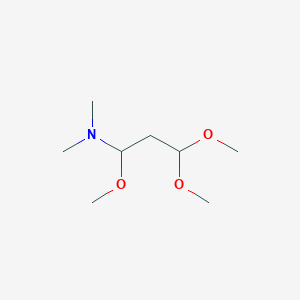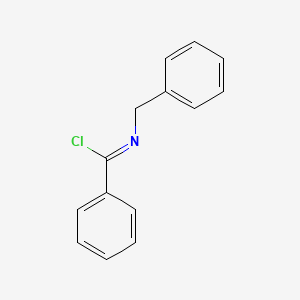![molecular formula C18H17IN2O3 B14649042 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide CAS No. 53159-83-4](/img/structure/B14649042.png)
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide is a complex organic compound with a unique structure that combines a methoxy-nitrophenyl group with an isoquinoline moiety
Métodos De Preparación
The synthesis of 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide typically involves multiple steps. One common synthetic route includes the reaction of 3-methoxy-2-nitrobenzyl chloride with 2-methylisoquinoline in the presence of a base, followed by quaternization with methyl iodide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often use automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxyquinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-[(3-Methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide can be compared with similar compounds such as:
1-[(3-Methoxy-2-nitrophenyl)methyl]isoquinoline: Lacks the methyl group on the isoquinoline moiety.
2-Methylisoquinolin-2-ium iodide: Lacks the methoxy-nitrophenyl group.
3-Methoxy-2-nitrobenzyl chloride: Lacks the isoquinoline moiety.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Propiedades
Número CAS |
53159-83-4 |
|---|---|
Fórmula molecular |
C18H17IN2O3 |
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
1-[(3-methoxy-2-nitrophenyl)methyl]-2-methylisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C18H17N2O3.HI/c1-19-11-10-13-6-3-4-8-15(13)16(19)12-14-7-5-9-17(23-2)18(14)20(21)22;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
CPXYDCFMEHQQPC-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=C(C2=CC=CC=C2C=C1)CC3=C(C(=CC=C3)OC)[N+](=O)[O-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


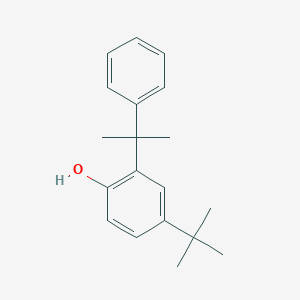
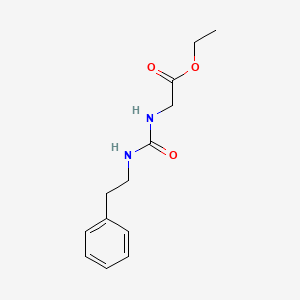


![Benzoic acid, 4-[5-(cyanomethyl)-2,3-dimethoxyphenoxy]-](/img/structure/B14648976.png)
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
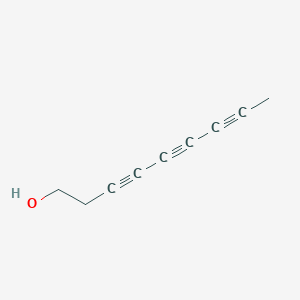

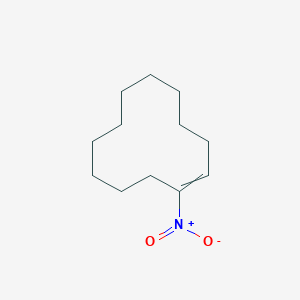

![2',3'-Diphenylspiro[bicyclo[6.1.0]non-1(8)-ene-9,1'-indene]](/img/structure/B14649025.png)
![Dimethyl 3-benzoylpyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B14649036.png)
